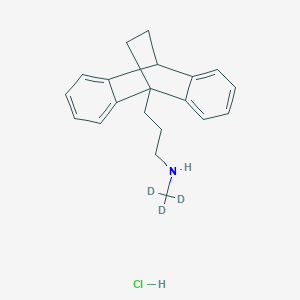

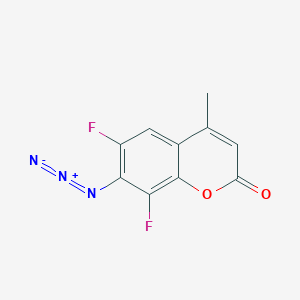

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one

Descripción general

Descripción

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one, also known as 7-Azido-6,8-DFMBP, is a compound that has been studied for its potential applications in scientific research. This compound has been found to be a useful tool for investigating various biochemical and physiological processes, and it has been used for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Fluorescent Detection and Labeling

- Application : 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one serves as a fluorophore. It has been conjugated to streptavidin or secondary antibodies for flow cytometry. Additionally, it has been used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .

- Mechanism : Upon reduction in the presence of hydrogen sulfide (H2S), the aromatic azide moiety generates the fluorescent 7-amino-4-methylcoumarin (AMC), emitting light at 455 nm upon excitation at 358 nm .

Mass Spectrometry Enhancement

- Application : Researchers have coupled 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one to peptides to improve electrospray ionization and mass spectrometry (MS) sensitivity in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS .

Metal Detection

- Application : The compound is employed for detecting and quantifying certain metals, including beryllium, chromium, and lead .

Diagnostic and Therapeutic Applications

- Application : 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one has potential in diagnosing and treating traumatic brain injury and amyloidogenic diseases .

Nucleic Acid Analysis

- Application : Used for amplifying and detecting nucleic acid sequences, analyzing peptides, and detecting bacteria .

Chemical Biology Research

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes.

Mode of Action

The compound interacts with its target through a selective reduction process. The aromatic azide moiety of the compound is selectively reduced in the presence of H2S . This interaction results in the production of the fluorescent 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence .

Biochemical Pathways

The compound is involved in the H2S signaling pathway. The enzymes 3-mercaptopyruvate sulfurtransferase (MST) and the inner mitochondrial membrane-associated sulfide:quinone oxidoreductase (SQR) are key players in this pathway . MST is involved in the synthesis of H2S, while SQR is involved in its catabolism .

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the generation of a fluorescent signal. This signal can be used to monitor the enzymatic production of H2S in vitro and to visualize H2S in cells .

Action Environment

The action of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is influenced by environmental factors such as the presence of H2S and the pH of the environment. The compound is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nm – 100μM H2S with 10μM probe . It reacts selectively with H2S even in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes .

Propiedades

IUPAC Name |

7-azido-6,8-difluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2N3O2/c1-4-2-7(16)17-10-5(4)3-6(11)9(8(10)12)14-15-13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZCJUMCYDOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

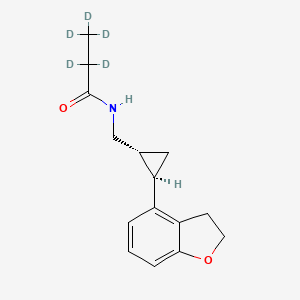

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

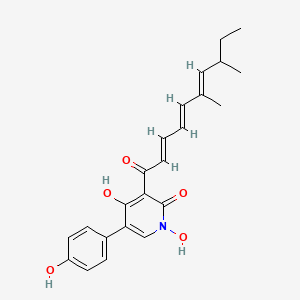

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

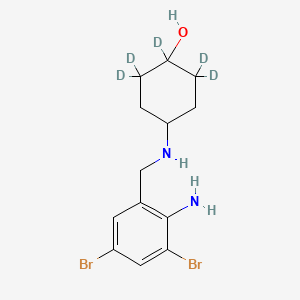

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)